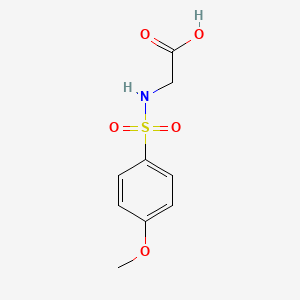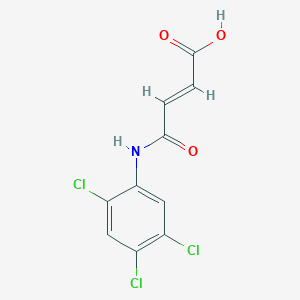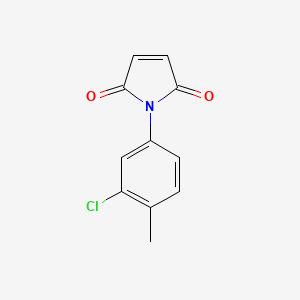
4-甲基喹啉-6-醇
描述
4-Methylquinolin-6-ol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 159.18 and a molecular formula of C10H9NO .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Methylquinolin-6-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name is 4-methylquinolin-6-ol .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold .Physical and Chemical Properties Analysis
4-Methylquinolin-6-ol has a density of 1.2±0.1 g/cm³, a boiling point of 321.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.9±0.3 cm³, and it has 2 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用
1. 环境净化
4-甲基喹啉-6-醇及其类似物参与某些污染物的需氧生物降解。研究发现,土壤细菌菌株 Lep1 可以利用 4-甲基喹啉作为碳和能源,帮助在需氧条件下降解该化合物。这一发现对于环境生物修复具有重要意义,特别是在处理受煤气化和木材处理过程中的 N-杂环芳香化合物污染的地下水时 (Sutton 等,1996).
2. 食品保鲜
对苦瓜的研究揭示了 4-甲基喹啉及其类似物的抗菌潜力。这些化合物已显示出对各种食源性细菌的有效性,表明它们在食品工业中作为天然防腐剂的潜在应用。这些化合物的构效关系表明它们在开发生态友好的食品补充剂和药物中具有重要作用 (Min-Gi Kim 等,2014).
3. 抗癌研究
在药物化学中,4-甲基喹啉的衍生物已被研究其抗癌特性。例如,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺是 4-甲基喹啉的衍生物,已在各种癌症模型中展示出有效的细胞凋亡诱导和功效,包括高血脑屏障穿透。这突出了该化合物作为抗癌临床候选物的潜力 (Sirisoma 等,2009).
4. 缓蚀
4-甲基喹啉-6-醇衍生物已被研究其防腐性能,特别是在酸性环境中保护碳钢方面。它们在金属表面形成保护膜的能力显着降低了腐蚀,这使得这些化合物在腐蚀阻力至关重要的工业应用中很有价值 (Bouassiria 等,2021).
5. 农业杀虫剂
源自 4-甲基喹啉的化合物显示出杀螨和杀虫功效,特别是对某些螨和谷物象鼻虫。这表明它们在农业中作为天然杀虫剂的潜在应用,为合成杀虫剂提供了一种生态友好的替代品 (Jeon & Lee, 2014).
作用机制
While the specific mechanism of action for 4-Methylquinolin-6-ol is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities. They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
安全和危害
未来方向
While the specific future directions for 4-Methylquinolin-6-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of many research reports due to their versatile applications in various fields . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
属性
IUPAC Name |
4-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCLQXFVKXKSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279599 | |
| Record name | 4-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-01-6 | |
| Record name | NSC13344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)



![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)



![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)



